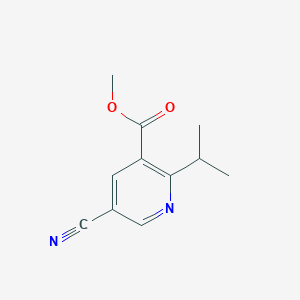
Octacosyl octacosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octacosyl octacosanoate: is a long-chain ester formed from octacosanol and octacosanoic acid. It is a waxy compound commonly found in the epicuticular waxes of plants. This compound is known for its hydrophobic properties and is used in various industrial applications due to its stability and non-reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octacosyl octacosanoate can be synthesized through the esterification of octacosanol and octacosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where octacosanol and octacosanoic acid are combined with an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions for several hours. The product is then purified through distillation or recrystallization to obtain the pure ester.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octacosyl octacosanoate can undergo oxidation reactions, particularly at the alcohol and alkyl chain sites. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester can be reduced to its corresponding alcohol and acid using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester bond, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Octacosanoic acid and other oxidized derivatives.
Reduction: Octacosanol and octacosanoic acid.
Substitution: Amides or new esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Octacosyl octacosanoate is used as a model compound in studies of long-chain esters and their properties. It is also employed in the synthesis of other complex molecules.
Biology: In biological research, this compound is studied for its role in plant waxes and its impact on plant physiology and protection.
Medicine: While not directly used in medicine, derivatives of this compound are explored for their potential in drug delivery systems due to their hydrophobic nature and stability.
Industry: The compound is used in the production of cosmetics, lubricants, and coatings due to its excellent barrier properties and resistance to environmental factors.
Mécanisme D'action
The mechanism by which octacosyl octacosanoate exerts its effects is primarily through its hydrophobic and stable nature. In industrial applications, it forms a protective barrier that prevents moisture loss and provides resistance to environmental degradation. In biological systems, it contributes to the protective wax layer on plant surfaces, reducing water loss and providing a barrier against pathogens.
Comparaison Avec Des Composés Similaires
Octacosanol: A long-chain alcohol that is a precursor to octacosyl octacosanoate.
Octacosanoic acid: A long-chain fatty acid that reacts with octacosanol to form the ester.
Hexacosyl hexacosanoate: Another long-chain ester with similar properties but different chain lengths.
Uniqueness: this compound is unique due to its specific chain length and the combination of octacosanol and octacosanoic acid. This gives it distinct physical and chemical properties, such as higher melting points and greater stability compared to shorter-chain esters.
Propriétés
Numéro CAS |
66662-27-9 |
|---|---|
Formule moléculaire |
C56H112O2 |
Poids moléculaire |
817.5 g/mol |
Nom IUPAC |
octacosyl octacosanoate |
InChI |
InChI=1S/C56H112O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-58-56(57)54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-55H2,1-2H3 |
Clé InChI |
HJVFAGBLJBBLJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate](/img/structure/B13027446.png)
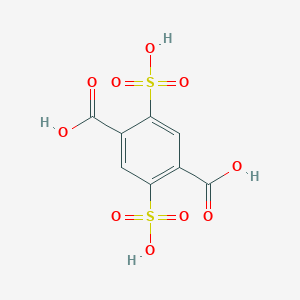
![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B13027459.png)
![Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13027460.png)

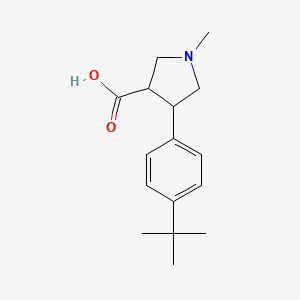
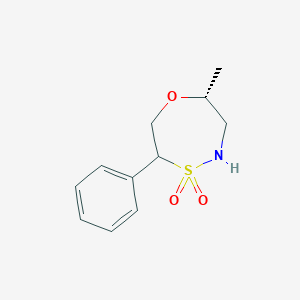
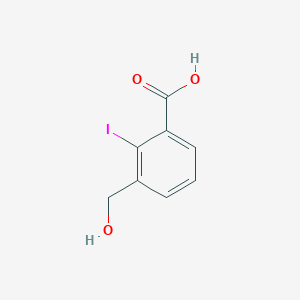
![2-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B13027485.png)
![7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide](/img/structure/B13027496.png)
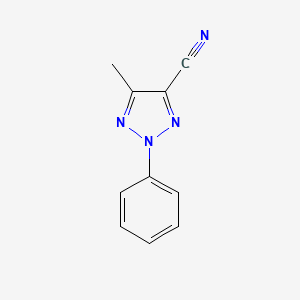
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B13027520.png)
